molecular formula C17H22F2N2O B6625883 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile

4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile

Cat. No.: B6625883
M. Wt: 308.37 g/mol
InChI Key: QIEUQLJQAIMFMD-UHFFFAOYSA-N
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Description

4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a methylamino group, and an oxane ring with a carbonitrile substituent

Properties

IUPAC Name

4-[3-[(3,5-difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O/c1-21(12-14-9-15(18)11-16(19)10-14)6-2-3-17(13-20)4-7-22-8-5-17/h9-11H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEUQLJQAIMFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1(CCOCC1)C#N)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzyl chloride and methylamine.

    Formation of Intermediate: The first step involves the nucleophilic substitution of 3,5-difluorobenzyl chloride with methylamine to form 3,5-difluorobenzylmethylamine.

    Chain Extension: The intermediate is then reacted with 3-chloropropylamine under basic conditions to extend the carbon chain, forming 3-[3,5-difluorobenzylmethylamino]propylamine.

    Cyclization: The final step involves the cyclization of the extended chain with 4-chlorobutyronitrile in the presence of a base to form the oxane ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluorophenyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the oxane ring can influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

    4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile.

Uniqueness

4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The difluorophenyl group also imparts distinct electronic properties that can enhance the compound’s performance in various applications.

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